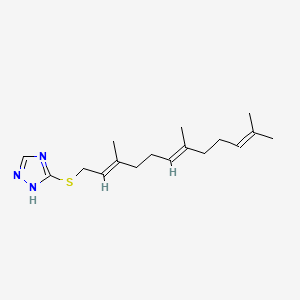

法尼基硫代三唑

描述

Farnesylthiotriazole is a synthetic compound known for its potent biological activity, particularly in the activation of neutrophils. It is a derivative of farnesylcysteine and has been studied for its ability to induce superoxide release in neutrophils, making it a valuable tool in biochemical and pharmacological research .

科学研究应用

Farnesylthiotriazole has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying thiotriazole chemistry.

Biology: It is employed in the study of neutrophil activation and the mechanisms of superoxide release.

Medicine: Research into its potential therapeutic applications includes its role in modulating immune responses and its potential as an anti-inflammatory agent.

Industry: It may be used in the development of new materials and as a component in various chemical processes

作用机制

Target of Action

Farnesylthiotriazole (FTT) primarily targets myeloid cells, such as neutrophils . Neutrophils are a type of white blood cell that constitute the first line of defense against invading microorganisms . The compound interacts with prenylcysteine-docking sites on cellular signaling elements .

Mode of Action

FTT acts as a farnesylcysteine mimetic . It dose-dependently elevates cytosolic calcium concentrations in dimethyl-sulfoxide-differentiated HL60 cells and human neutrophils . This suggests a phospholipase-c-mediated release of the ion from intracellular stores . In human neutrophils, FTT induces the activation of the NADPH oxidase and translocation of the cytosolic oxidase components p47-phox and p67-phox to the membrane .

Biochemical Pathways

FTT affects several biochemical pathways. It induces the production of inositol trisphosphate and superoxide generation . These effects are partially blocked by treatment of the cells with pertussis toxin, indicating the involvement of both pertussis-toxin-sensitive and pertussis-toxin-resistant elements . This effect is resistant to pertussis-toxin treatment .

Pharmacokinetics

Its effects on myeloid cells suggest that it interacts with prenylcysteine-docking sites on cellular signaling elements . This interaction could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

FTT has several molecular and cellular effects. It rapidly activates neutrophils, promoting superoxide release through a novel pathway . This activation is independent of the chemotactic peptide N-formyl-Met-Leu-Phe (fMLP) receptor . FTT also affects the cellular distribution of Ras by preventing its membrane anchorage, suggesting competition of the analogue with Ras for Ras-docking sites in the membrane .

Action Environment

It is known that gene-environment interactions can contribute to a given phenotype in a non-additive manner Therefore, it is plausible that environmental factors could influence the action of FTT

生化分析

Biochemical Properties

Farnesylthiotriazole interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to elevate cytosolic calcium concentrations in a dose-dependent manner, suggesting a phospholipase-C-mediated release of the ion from intracellular stores . This indicates that Farnesylthiotriazole may interact with phospholipase C, an enzyme involved in signal transduction pathways.

Cellular Effects

Farnesylthiotriazole has been observed to have effects on various types of cells and cellular processes. In human neutrophils, it induced the activation of the NADPH oxidase and translocation of the cytosolic oxidase components p47-phox and p67-phox to the membrane . This suggests that Farnesylthiotriazole influences cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Farnesylthiotriazole involves its interactions with biomolecules and changes in gene expression. It has been suggested that the effects of Farnesylthiotriazole on myeloid cells reflect interaction of the analog with prenylcysteine-docking sites on cellular signaling elements . This interaction could lead to enzyme inhibition or activation and changes in gene expression.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of farnesylthiotriazole typically involves the reaction of farnesyl chloride with sodium azide to form farnesyl azide, which is then reacted with thiourea to produce farnesylthiotriazole. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide and temperatures ranging from room temperature to slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for farnesylthiotriazole are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product.

化学反应分析

Types of Reactions

Farnesylthiotriazole undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can participate in nucleophilic substitution reactions, where the thiotriazole moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of farnesylthiotriazole, depending on the specific reagents and conditions used .

相似化合物的比较

Similar Compounds

Farnesylthiosalicylate: Another farnesylcysteine derivative known for its ability to activate NADPH oxidase in neutrophils.

Farnesylcysteine: The parent compound from which farnesylthiotriazole is derived.

Thiazole Derivatives: Compounds containing the thiazole ring, which share some structural similarities and biological activities with farnesylthiotriazole

Uniqueness

Farnesylthiotriazole is unique in its structural configuration, which allows it to specifically activate protein kinase C and NADPH oxidase without affecting other signaling pathways. This specificity makes it a valuable tool in research focused on neutrophil activation and immune response modulation .

属性

IUPAC Name |

5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-21-17-18-13-19-20-17/h7,9,11,13H,5-6,8,10,12H2,1-4H3,(H,18,19,20)/b15-9+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXNCKFWHATRCH-XGGJEREUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSC1=NC=NN1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC1=NC=NN1)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156604-45-4 | |

| Record name | Farnesylthiotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

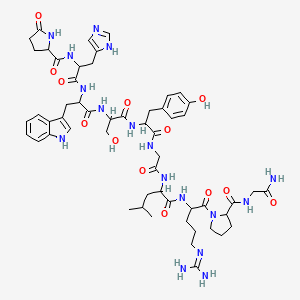

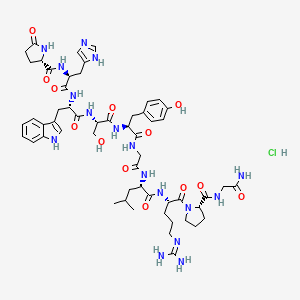

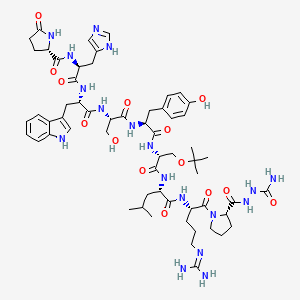

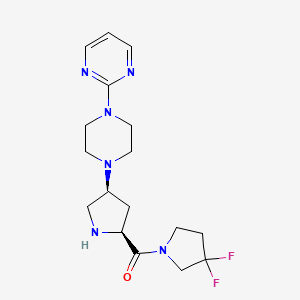

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)

![3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile](/img/structure/B1671985.png)